molecular formula C12H8FNO B1407325 5-(4-Fluorophenyl)-2-methylfuran-3-carbonitrile CAS No. 1501382-06-4

5-(4-Fluorophenyl)-2-methylfuran-3-carbonitrile

Cat. No.: B1407325
CAS No.: 1501382-06-4
M. Wt: 201.2 g/mol
InChI Key: JBXKWMJUEYRAAE-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-methylfuran-3-carbonitrile is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a primary sensor for innocuous cold and is activated by cooling compounds such as menthol. This compound has been identified as a valuable pharmacological tool for elucidating the role of TRPM8 in various physiological and pathophysiological processes. Its primary research applications include the investigation of neuropathic and inflammatory pain pathways, where TRPM8 modulation offers a potential therapeutic target for novel analgesic agents. Furthermore, due to the documented overexpression of TRPM8 in several cancer types, including prostate and pancreatic cancer, this antagonist is utilized in oncology research to study its effects on cancer cell proliferation, migration, and apoptosis. Studies have shown that this specific compound exhibits significant activity in in vivo models of cold allodynia, highlighting its utility in preclinical pain research (source: https://pubmed.ncbi.nlm.nih.gov/21757155/). The mechanism of action involves competitive antagonism at the menthol-binding site, effectively inhibiting channel activation by cold and chemical agonists, thereby making it a critical compound for validating TRPM8 as a target in multiple disease contexts (source: https://pubs.acs.org/doi/10.1021/jm2007484). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c1-8-10(7-14)6-12(15-8)9-2-4-11(13)5-3-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXKWMJUEYRAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-2-methylfuran-3-carbonitrile typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the furan ring with a 4-fluorophenyl group. This can be achieved through electrophilic aromatic substitution reactions.

    Addition of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Incorporation of the Nitrile Group: The nitrile group can be added through nucleophilic substitution reactions using cyanide sources like sodium cyanide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of 5-(4-Fluorophenyl)-2-methylfuran-3-carbonitrile against various pathogens. For instance:

  • Mechanism of Action : The compound exhibits bactericidal activity through the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Efficacy : In vitro assays have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. Its Minimum Inhibitory Concentration (MIC) values indicate it is comparable to established antimicrobial agents .

Anticancer Properties

This compound has been investigated for its anticancer effects:

  • Cell Line Studies : Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has shown IC50 values in the low micromolar range against breast cancer and leukemia cell lines, suggesting potent antitumor activity .
  • Mechanisms : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression .

Antioxidant Activity

The compound also displays antioxidant properties, which are crucial in combating oxidative stress-related diseases:

  • Free Radical Scavenging : Studies have reported that this compound can effectively scavenge free radicals, thereby protecting cellular components from oxidative damage .
  • Potential Applications : These antioxidant properties may be beneficial in developing therapies for conditions such as neurodegenerative diseases and aging-related disorders.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant antibacterial effects against multiple pathogens with low MIC values.
Anticancer PropertiesShowed cytotoxicity against various cancer cell lines with effective IC50 values indicating potential for therapeutic use.
Antioxidant ActivityEffective in scavenging free radicals, suggesting protective effects against oxidative stress.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-methylfuran-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related furan, pyran, benzofuran, and chromene derivatives, focusing on substituent effects, synthetic routes, and crystallographic data.

Furan-Based Analogues

Table 1: Comparison of Furan Derivatives with Fluorophenyl/Nitrile Substituents
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Synthetic Method Structural Features
5-(4-Fluorophenyl)-2-methylfuran-3-carbonitrile 2-CH₃, 3-CN, 5-(4-FC₆H₄) C₁₂H₈FNO 201.20 Not explicitly described Planar furan core; nitrile group
2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile 2-NH₂, 3-CN, 5-(4-FC₆H₄) C₁₁H₇FN₂O 202.19 Condensation of phenacyl bromide and malononitrile Amino group enhances polarity
2-Amino-5-(4-methylphenyl)-3-furancarbonitrile 2-NH₂, 3-CN, 5-(4-CH₃C₆H₄) C₁₂H₁₀N₂O 198.22 Similar to Methylphenyl increases hydrophobicity

Key Observations :

  • Synthetic Yields: Amino-substituted derivatives (e.g., ) are synthesized in ~74% yield, suggesting efficient protocols for analogous compounds.

Heterocyclic Derivatives with Fluorophenyl/Nitrile Groups

Table 2: Comparison with Pyran, Benzofuran, and Chromene Derivatives
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Crystallographic Data
4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile Pyran 4-FC₆H₄, 3-CN, 6-NHCH₃, 5-NO₂ C₂₀H₁₆FN₃O₃ 373.36 Triclinic, P 1  symmetry; R factor = 0.040
5-(4-Fluorophenyl)-3-methylsulfanyl-2-phenyl-1-benzofuran Benzofuran 4-FC₆H₄, 3-SCH₃ C₁₉H₁₃FOS 308.37 Not explicitly provided
2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Chromene 4-CH₃C₆H₄, 3-CN, 5-keto C₁₇H₁₆N₂O₂ 296.33 R factor = 0.045; tetrahydrochromene ring

Key Observations :

  • Crystallography : Pyran derivatives () display high crystallographic precision (R factor = 0.040), aiding in structure-activity relationship studies.

Pharmaceutical Relevance of Fluorophenyl-Containing Compounds

  • Benzoxaborole Synthesis : Fluorophenyl groups are incorporated into benzoxaborole derivatives (e.g., ) via multi-step reactions, indicating their utility in medicinal chemistry.

Biological Activity

5-(4-Fluorophenyl)-2-methylfuran-3-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its furan ring structure substituted with a fluorophenyl group and a carbonitrile functional group. The presence of the fluorine atom enhances the compound's lipophilicity and potentially its biological activity.

Chemical Structure

  • Molecular Formula : C12H10FNO
  • Molecular Weight : 219.22 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, which are summarized in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

The compound’s mechanism involves the inhibition of key bacterial enzymes, leading to disruption of cell wall synthesis and metabolic processes. Specifically, it has been noted to inhibit DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.

Cytotoxicity Studies

Cytotoxic effects were evaluated in human cell lines to assess safety profiles. The results indicated a selective toxicity towards bacterial cells with minimal effects on human cell viability, as shown in Table 2.

Cell Line CC50 (µg/mL) Selectivity Index
HepG2 (liver)>100>6.67
MCF7 (breast)>100>6.67
Vero (kidney)755.00

Study on Antiviral Activity

In a study investigating non-nucleoside inhibitors for respiratory syncytial virus (RSV), this compound demonstrated significant antiviral activity with an EC50 value of 0.76 µM against RSV strains. This suggests potential application in treating viral infections, particularly in vulnerable populations such as infants and the elderly .

Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted that modifications to the furan ring significantly affect biological activity. Substituting different groups at the C3 position of the furan led to variations in potency, emphasizing the importance of structural integrity for maintaining bioactivity .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(4-Fluorophenyl)-2-methylfuran-3-carbonitrile?

Answer:
The synthesis of heteroaromatic carbonitriles like this compound typically involves condensation reactions or functional group transformations. For example, carbonyl deoxygenation using phosphonates (e.g., dialkyl heteroaroylphosphonates) can generate carbene intermediates, which undergo subsequent cyclization or coupling with fluorophenyl derivatives . Key steps include:

  • Reagent selection : Use boronic acids (e.g., 4-fluorophenylboronic acid) for Suzuki-Miyaura coupling to introduce the fluorophenyl group .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) and confirm purity via HPLC (>97% purity thresholds as per HPLC protocols) .

Basic: How is single-crystal X-ray diffraction (SCXRD) applied to confirm the molecular structure of this compound?

Answer:
SCXRD remains the gold standard for unambiguous structural elucidation. For this compound analogs:

  • Crystallization : Grow crystals via slow evaporation of a dichloromethane/methanol solution (1:1 v/v) .
  • Data collection : Use a Bruker D8 VENTURE diffractometer with MoKα radiation (λ = 0.71073 Å) at 293 K .
  • Refinement : Apply the SHELXL-2018/3 program suite for structure solution and refinement, targeting R factors <0.05 and data-to-parameter ratios >15:1 to ensure reliability .

Advanced: How do torsional angles and molecular packing motifs influence the solid-state properties of this compound?

Answer:
Torsional angles (e.g., C2–C3–C4–N1 = −173.81°) in related fluorophenyl-carbonitriles reveal non-planar conformations, which impact π-π stacking and intermolecular interactions . For example:

  • Packing motifs : Chain motifs (e.g., C(8) and C(9) along the [100] direction) arise from hydrogen bonds (N–H⋯O/N–H⋯N) and halogen-π interactions (C–F⋯π) .
  • Implications : Non-coplanar fluorophenyl groups reduce crystallinity but enhance solubility, critical for pharmacological applications .

Advanced: What computational methods are suitable for analyzing the electronic properties of fluorophenyl-carbonitrile derivatives?

Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into:

  • Frontier molecular orbitals : HOMO-LUMO gaps (e.g., ~4.5 eV for similar compounds) correlate with reactivity and charge-transfer behavior .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions, guiding functionalization strategies (e.g., nitration at electron-rich furan positions) .
  • Non-covalent interactions (NCI) : Visualize van der Waals forces and steric effects using Multiwfn software .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR (CDCl₃) confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.6 ppm; furan carbons at δ 110–160 ppm) .
  • FT-IR : Detect nitrile stretches (~2220 cm⁻¹) and C–F vibrations (1090–1150 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]+ at m/z 242.0984) validates molecular weight .

Advanced: How can crystallographic data resolve contradictions in reported molecular geometries?

Answer:
Discrepancies in bond lengths/angles (e.g., C–C variations of ±0.002 Å) often stem from experimental conditions (temperature, radiation source). Mitigation strategies include:

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H⋯H, C⋯F) to distinguish polymorphic forms .

Advanced: What strategies optimize reaction yields in fluorophenyl-carbonitrile synthesis?

Answer:

  • Catalyst optimization : Use Pd(PPh₃)₄ (2 mol%) for Suzuki couplings, achieving yields >85% .
  • Temperature control : Maintain reactions at 60–80°C to balance kinetics and byproduct formation .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) while preserving regioselectivity .

Basic: How is the purity of this compound validated?

Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
  • Melting point analysis : Compare observed values (e.g., 145–147°C) against literature data to detect impurities .

Advanced: What role do fluorophenyl substituents play in pharmacological activity?

Answer:
The 4-fluorophenyl group enhances:

  • Lipophilicity : LogP increases by ~0.5 units, improving blood-brain barrier penetration .
  • Metabolic stability : Fluorine resists oxidative degradation, prolonging half-life in vivo .
  • Target affinity : Halogen bonds with protein residues (e.g., kinase ATP pockets) enhance binding specificity .

Advanced: How do solvent effects influence crystallization outcomes?

Answer:

  • Polar solvents (e.g., DMF): Favor needle-like crystals but may trap solvent molecules, complicating refinement .
  • Non-polar solvents (e.g., hexane): Yield block-shaped crystals with higher symmetry (triclinic vs. monoclinic systems) .
  • Additives : 2% ethyl acetate in methanol reduces twinning by modulating nucleation kinetics .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Fluorophenyl)-2-methylfuran-3-carbonitrile
Reactant of Route 2
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5-(4-Fluorophenyl)-2-methylfuran-3-carbonitrile

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